molecular formula C19H21ClN6O2S B2971771 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 1013835-01-2

3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B2971771
CAS No.: 1013835-01-2
M. Wt: 432.93
InChI Key: MKWGLCIPJKTVNX-UHFFFAOYSA-N
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Description

3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling node in immunoreceptor pathways. This compound has emerged as a critical pharmacological tool for investigating B-cell receptor (BCR) signaling and Fc receptor (FcR) activation in innate immune cells. Its primary research value lies in dissecting the role of SYK in autoimmune diseases, such as rheumatoid arthritis and lupus, and in hematological malignancies, particularly in BCR-dependent lymphomas like diffuse large B-cell lymphoma (DLBCL) . By potently blocking SYK's enzymatic activity, this inhibitor prevents downstream activation of pathways like PI3K, BTK, and MAPK, leading to the suppression of proliferation, adhesion, and cytokine production in target cells. Researchers utilize this compound to elucidate novel therapeutic strategies and validate SYK as a drug target in preclinical models of inflammation and cancer.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O2S/c1-14-13-15(2)26(23-14)19-8-7-18(21-22-19)24-9-11-25(12-10-24)29(27,28)17-5-3-16(20)4-6-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWGLCIPJKTVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic potential based on diverse research findings.

Chemical Structure

The compound's structure can be broken down as follows:

  • Pyridazine core : Central to the compound's activity.
  • Piperazine moiety : Known for enhancing bioavailability and pharmacological properties.
  • Chlorophenylsulfonyl group : Contributes to the compound's interaction with biological targets.
  • Dimethylpyrazole : Implicated in various biological activities.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

Antimicrobial Activity

Studies have reported that derivatives of similar structures show promising antifungal and antitubercular properties. For instance, compounds with a pyrazole scaffold demonstrated significant antifungal activity against pathogenic strains and effectiveness against Mycobacterium tuberculosis .

Anticancer Potential

The compound's structural analogs have been evaluated for anticancer activity. Bioassays reveal substantial antitumor effects against various cancer cell lines. A notable study indicated that compounds with similar functional groups exhibited cytotoxicity against HepG2 and SGC-7901 cancer cell lines .

Kinase Inhibition

The role of kinase inhibition in cancer therapy is well-documented. Compounds featuring pyridazine and piperazine structures have shown potential as kinase inhibitors, which are critical in the treatment of various cancers . The specific interactions and inhibition profiles of this compound remain to be fully elucidated.

Case Studies

StudyFindings
Antifungal Activity The compound exhibited significant antifungal activity against four pathogenic strains, suggesting its potential as an antifungal agent .
Anticancer Activity Demonstrated substantial cytotoxicity against HepG2 and SGC-7901 cell lines, indicating its promise as an anticancer drug .
Kinase Inhibition Potential as a kinase inhibitor was noted, which may contribute to its anticancer effects .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multiple steps, typically including the formation of the piperazine ring followed by sulfonylation and subsequent coupling with the pyridazine and pyrazole moieties. Understanding the SAR is crucial for optimizing its efficacy and minimizing toxicity.

Comparison with Similar Compounds

Positional Isomer: 3-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

  • Key Difference : Chlorine substituent at the 3-position of the phenyl ring (vs. 4-position in the target compound).
  • Molecular Formula : C₁₉H₂₁ClN₆O₂S (identical to the target compound).
  • Steric Hindrance: The 3-chloro substituent could create spatial clashes in binding pockets compared to the para-substituted analog. Pharmacokinetics: Positional isomerism may influence metabolic stability or solubility, though experimental data is lacking .

Piperazine-Substituted Analog: 3-Chloro-6-{4-[3-(4-Chlorophenoxy)propyl]piperazin-1-yl}pyridazine

  • Key Difference: Replacement of the sulfonyl group with a 3-(4-chlorophenoxy)propyl chain.
  • Molecular Formula : C₁₈H₂₁Cl₂N₅O (estimated from ).
  • Impact: Biological Activity: The phenoxypropyl chain may reduce sulfonamide-mediated interactions (e.g., with serine proteases), shifting activity toward anti-platelet or anti-inotropic effects . Lipophilicity: The alkyl chain could increase logP, enhancing membrane permeability but risking reduced aqueous solubility.

Biphenyl Sulfonyl Derivative: 3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine

  • Key Differences :
    • Sulfonyl Group : Biphenyl substitution instead of 4-chlorophenyl.
    • Pyrazole Substituents : 3,4,5-Trimethylpyrazole (vs. 3,5-dimethyl in the target compound).
  • Molecular Formula : C₂₆H₂₈N₆O₂S (molecular weight: 488.6 g/mol ) .
  • Impact: Target Affinity: The biphenyl group may enhance hydrophobic interactions with extended binding pockets (e.g., in kinases or GPCRs). Solubility: Higher molecular weight and lipophilicity may reduce solubility, necessitating formulation optimization.

Structural and Functional Analysis

Table 1: Comparative Properties of Pyridazine Derivatives

Compound Molecular Weight Key Substituents Potential Activity
Target Compound 432.9 4-ClPh-SO₂, 3,5-dimethylpyrazole Enzyme inhibition, anti-viral*
3-Chloro Positional Isomer (CAS 1013835-33-0) 432.9 3-ClPh-SO₂, 3,5-dimethylpyrazole Similar to target, altered selectivity*
Phenoxypropyl Analog ~406.3 4-ClPh-O-(CH₂)₃, piperazine Anti-platelet, anti-inotropic
Biphenyl Sulfonyl Derivative (CAS 1013820-44-4) 488.6 Biphenyl-SO₂, 3,4,5-trimethylpyrazole Kinase inhibition, enhanced lipophilicity

*Hypothesized based on structural analogs.

Mechanistic and Pharmacological Insights

  • Sulfonyl-Piperazine Motif : Present in the target compound and its 3-chloro isomer, this group is critical for hydrogen bonding with residues like lysine or arginine in enzyme active sites. The biphenyl variant () may exploit π-π stacking with aromatic residues .
  • Pyrazole Modifications : The 3,5-dimethylpyrazole in the target compound balances steric bulk and metabolic stability. Trimethyl substitution () could prolong half-life but reduce solubility .
  • Chlorophenyl Position: Para-substitution (target compound) may align better with linear binding pockets (e.g., in carbonic anhydrase), while meta-substitution () might favor non-linear targets .

Q & A

Q. What statistical frameworks validate reproducibility in biological assays (e.g., enzyme inhibition)?

  • Methodological Answer : Use Bland-Altman plots to assess inter-lab variability. Apply ’s ANOVA models with post-hoc Tukey tests (p < 0.05) to confirm significance. Include positive controls (e.g., known kinase inhibitors) in each assay plate .

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